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Compound of Interest

Compound Name: 2-Bromo-1,4-difluorobenzene

Cat. No.: B1265433

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-difluorobenzene, a
key intermediate in organic synthesis, particularly in the development of pharmaceutical

compounds. This document details its chemical properties, common synonyms, key chemical
transformations, and detailed experimental protocols relevant to its synthesis and application.

Chemical Identity and Properties

2-Bromo-1,4-difluorobenzene is a halogenated aromatic compound widely utilized as a
building block in the synthesis of more complex molecules. Its physical and chemical properties
are summarized below.

Table 1: Synonyms and Chemical Identifiers
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Name Type

Identifier

IUPAC Name

2-Bromo-1,4-difluorobenzene

Common Synonyms

1-Bromo-2,5-difluorobenzene

2,5-Difluorobromobenzene

Benzene, 2-bromo-1,4-difluoro-

1,4-Difluoro-2-bromobenzene

CAS Number 399-94-0

EC Number 206-920-0

PubChem CID 67862

MDL Number MFCD00000345

UNII U82UU94PVP
Table 2: Physicochemical Properties

Property Value Source

Molecular Formula CeHsBrF2 [1]

Molecular Weight 192.99 g/mol [1]

Appearance Clear, colorless liquid

Melting Point -31°C [1]

Boiling Point 58-59 °C at 20 mmHg [1]

Density 1.708 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.508 [1]

Flash Point

65 °C (149 °F) - closed cup

Solubility

Insoluble in water
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Synthesis of 2-Bromo-1,4-difluorobenzene

A common and effective method for the synthesis of aryl bromides from aryl amines is the
Sandmeyer reaction. This reaction proceeds via the diazotization of an aniline derivative,
followed by a copper(l) bromide-mediated substitution. While a specific protocol for 2-Bromo-
1,4-difluorobenzene is not widely published, the following detailed procedure is adapted from
a well-established synthesis of the isomeric 1-bromo-3,5-difluorobenzene, which utilizes 3,5-
difluoroaniline as a starting material.[2][3] The analogous starting material for the target
compound would be 2,5-difluoroaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction (Adapted)

Materials:

2,5-Difluoroaniline

e 48% Hydrobromic acid (HBr)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

o Deionized water

o Diethyl ether or Dichloromethane (for extraction)

e Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSOa)

¢ 5% Sodium hydroxide (NaOH) solution

Starch-iodide paper
Procedure:
Step 1: Diazotization of 2,5-Difluoroaniline

« In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel,
combine 2,5-difluoroaniline (1.0 mol) and 48% hydrobromic acid (2.5 mol).
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Cool the mixture to below 0 °C in an ice-salt bath with vigorous stirring.

Slowly add a solution of sodium nitrite (1.0 mol) in water dropwise, ensuring the temperature
of the reaction mixture is maintained between -5 °C and 0 °C.

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The
addition is complete when a blue-black color is immediately observed upon testing.

Step 2: Sandmeyer Reaction

In a separate large flask equipped for steam distillation, prepare a boiling mixture of
copper(l) bromide (0.5 mol) in 48% hydrobromic acid (0.5 mol).

Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling CuBr/HBr
mixture. Nitrogen gas will be evolved vigorously.

During the addition, the product will begin to co-distill with steam. Continue the steam
distillation until no more organic product is collected.

Step 3: Work-up and Purification

Separate the organic layer from the distillate in a separatory funnel.

Wash the organic phase sequentially with deionized water, 5% NaOH solution to remove any
acidic impurities, and finally with water until the washings are neutral.

Dry the organic layer over anhydrous Na2SOa4 or MgSOa.

Filter to remove the drying agent and purify the crude product by fractional distillation under
reduced pressure to yield pure 2-Bromo-1,4-difluorobenzene.
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Workflow for the Synthesis of 2-Bromo-1,4-difluorobenzene

Step 1: Diazotization
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CuBr in HBr (boiling) 2-Bromo-1,4-difluorobenzene

Step 3: Purification

Crude Product
(from steam distillation)

kaOH(aq), H20

Washing & Drying

}ry over Na2SO4

Fractional Distillation

Purify

Pure Product

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1265433?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: A representative workflow for the synthesis of 2-Bromo-1,4-difluorobenzene via a
Sandmeyer reaction.

Key Applications and Experimental Protocols

A significant application of 2-Bromo-1,4-difluorobenzene is its role as a precursor in the
synthesis of anthraquinone-based pharmaceuticals.[1][3] Specifically, it is used to prepare 1,4-
difluoroanthraquinone, an intermediate for the anticancer agent Ametantrone. This
transformation is typically achieved through a Friedel-Crafts acylation reaction with phthalic
anhydride.

Experimental Protocol: Synthesis of 1,4-Difluoro-2-bromoanthraquinone
Materials:

e 2-Bromo-1,4-difluorobenzene

¢ Phthalic anhydride

e Anhydrous aluminum chloride (AICI3)

e Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
» Concentrated hydrochloric acid (HCI)

e |ce

» Sodium bicarbonate solution

» Deionized water

Procedure:

Step 1: Friedel-Crafts Acylation

 In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add
anhydrous aluminum chloride (2.5 equivalents) to anhydrous DCM.
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e Cool the suspension to 0 °C in an ice bath.

e In a separate flask, dissolve 2-Bromo-1,4-difluorobenzene (1.0 equivalent) and phthalic
anhydride (1.0 equivalent) in anhydrous DCM.

e Slowly add the solution of the reactants to the stirred AlCIs suspension, maintaining the
temperature at O °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Cyclization

e Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker
containing crushed ice and concentrated HCI.

e Stir vigorously until all the aluminum salts are dissolved.
o Separate the organic layer. Extract the aqueous layer with two portions of DCM.

o Combine the organic layers and wash with water, followed by a saturated sodium
bicarbonate solution, and finally with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 2-(2-Bromo-4,5-difluorobenzoyl)benzoic acid.

e The crude intermediate can be cyclized to the anthraquinone by heating in concentrated
sulfuric acid or polyphosphoric acid to afford 1,4-Difluoro-2-bromoanthraquinone, which can
then be purified by recrystallization or column chromatography.
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Pathway for Friedel-Crafts Acylation

2-Bromo-1,4-difluorobenzene Phthalic Anhydride AICI3 (Lewis Acid)

-
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2-(2-Bromo-4,5-difluorobenzoyl)benzoic acid

:

Cyclization
(e.g., conc. H2S0O4, heat)

1,4-Difluoro-2-bromoanthraguinone

Click to download full resolution via product page

Caption: Logical pathway for the synthesis of the Ametantrone precursor via Friedel-Crafts
acylation.

Other Key Chemical Transformations

Lithiation: 2-Bromo-1,4-difluorobenzene can undergo lithiation reactions.[1] Treatment with
strong bases like lithium diisopropylamide (LDA) or butyllithium (BuLi) can result in the
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formation of an organolithium reagent. This intermediate is highly reactive and can be
guenched with various electrophiles to introduce a wide range of functional groups onto the
aromatic ring. The position of lithiation is directed by the substituents on the ring.

Suzuki Coupling: The bromo-substituent serves as an effective handle for palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the
formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron
compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
This is a powerful method for constructing biaryl structures, which are common motifs in
pharmaceuticals and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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